molecular formula C18H17N7O3S2 B11241655 3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11241655
M. Wt: 443.5 g/mol
InChI Key: YQUZPGJVSNRLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring dual oxadiazole and thiadiazole pharmacophores. Its structure includes a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a sulfanylmethyl linker, which bridges to a 1,2,4-oxadiazole moiety. Such hybrid systems are designed to enhance interactions with biological targets, leveraging the electron-deficient nature of oxadiazoles and the hydrogen-bonding capacity of thiadiazoles .

Synthesis typically involves multi-step protocols: (1) formation of oxadiazole intermediates via cyclization of thiosemicarbazides or hydrazides, (2) sulfanylation reactions using CS₂/KOH under reflux, and (3) coupling with thiadiazole-amine derivatives in DMF with LiH as a base . Characterization includes IR (C=S stretching at ~621 cm⁻¹), ¹H-NMR (distinct –NH and aromatic protons), and elemental analysis .

Properties

Molecular Formula

C18H17N7O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

3-[3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C18H17N7O3S2/c1-10-3-5-12(6-4-10)16-22-24-18(27-16)29-9-13-19-15(28-25-13)8-7-14(26)20-17-23-21-11(2)30-17/h3-6H,7-9H2,1-2H3,(H,20,23,26)

InChI Key

YQUZPGJVSNRLQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=NN=C(S4)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methylphenyl)-1,3,4-Oxadiazole-2-Thiol

The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazine intermediate. A modified method from and is employed:

Step 1: Acylation of 4-Methylbenzoic Acid
4-Methylbenzoic acid (1.36 g, 10 mmol) is refluxed with thionyl chloride (SOCl₂, 5 mL) at 78°C for 10 hours to form 4-methylbenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

Step 2: Hydrazide Formation
The acyl chloride is treated with 80% hydrazine hydrate (2 mL) in ice water, yielding 4-methylbenzohydrazide. Stirring at room temperature for 30 minutes ensures complete conversion.

Step 3: Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours, forming 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (73–85% yield).

Preparation of 5-(Chloromethyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is synthesized using a continuous microreactor approach adapted from:

Step 1: Amidoxime Formation
A nitrile precursor (e.g., chloroacetonitrile) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a microreactor at 120°C for 5 minutes, generating the amidoxime intermediate.

Step 2: Cyclization with Acyl Chloride
The amidoxime is treated with acetyl chloride in a second microreactor at 150°C for 10 minutes, yielding 5-(chloromethyl)-1,2,4-oxadiazole (isolated yield: 40–63%).

Assembly of the Bis-Oxadiazole Core

The sulfanyl-methyl bridge is formed via nucleophilic substitution:

Step 1: Thiol Activation
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

Step 2: Alkylation with Chloromethyl-Oxadiazole
The activated thiol reacts with 5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv) at room temperature for 12 hours, yielding the bis-oxadiazole intermediate (68–75% yield).

Conjugation with 5-Methyl-1,3,4-Thiadiazol-2-Amine

Step 1: Propanamide Backbone Preparation
3-Bromopropionyl bromide (1.5 equiv) is reacted with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, forming N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.

Step 2: Coupling with the Bis-Oxadiazole Intermediate
The propanamide derivative is coupled with the bis-oxadiazole core using lithium hydride (LiH) in DMF at 60°C for 8 hours, yielding the final product (62–70% yield).

Optimization and Challenges

Reaction Condition Optimization

  • Cyclization Efficiency : Prolonged reflux (10–12 hours) with POCl₃ improves 1,3,4-oxadiazole yields to >80%.

  • Microreactor Advantages : Continuous flow synthesis reduces 1,2,4-oxadiazole formation time from days to 30 minutes.

Spectroscopic Characterization

Intermediate and final products are validated via:

  • ¹H-NMR : Methyl groups on aromatic rings (δ 2.35–2.40 ppm) and thiadiazole protons (δ 7.20–7.50 ppm).

  • EI-MS : Molecular ion peaks at m/z 512.2 (target compound).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)TimeKey Reagents
1,3,4-OxadiazolePOCl₃ cyclization73–8510–12 hSOCl₂, NH₂NH₂, POCl₃
1,2,4-OxadiazoleMicroreactor40–6330 minNH₂OH·HCl, acyl chloride
Sulfanyl-methyl bridgeAlkylation68–7512 hNaH, DMF
Propanamide couplingLiH-mediated62–708 hLiH, DMF

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfanyl group.

    Reduction: Reduction of the oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents, linker length, and heterocyclic cores. Key comparisons are summarized below:

Compound Molecular Formula Key Substituents Bioactivity Reference
Target compound C₂₂H₂₁N₇O₃S₂ 4-methylphenyl, 5-methylthiadiazole Not explicitly reported; inferred enzyme inhibition (alkaline phosphatase)
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 3-nitrophenyl, 5-methylthiazole Alkaline phosphatase inhibition (IC₅₀ = 0.89 μM)
3-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (6e) C₂₁H₁₈N₂O₄ Chromenone, acetyl, phenyl Anticonvulsant (ED₅₀ = 30 mg/kg in MES test)
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide C₂₄H₂₄N₆O₃S 2-methylphenyl, 2,4-dimethylphenyl No explicit bioactivity reported; structural focus on solubility
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₂₀H₁₉N₅O₂S₃ Thiazolidinone, 4-methylbenzylidene Unknown; structural similarity to thiazolidinone-based kinase inhibitors

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methylphenyl group (electron-donating) contrasts with the 3-nitrophenyl group in compound 8h (electron-withdrawing). This difference impacts electronic properties and target affinity. For example, 8h exhibits potent alkaline phosphatase inhibition due to its nitro group enhancing electrophilicity . Chromenone derivatives (e.g., 6e) prioritize π-π stacking with aromatic residues in CNS targets, unlike the thiadiazole-terminated propanamide chain in the target compound .

In contrast, rigid linkers in thiazolidinone derivatives (e.g., ) restrict motion but enhance specificity for deep binding sites.

Heterocyclic Core Variations :

  • Replacing the 1,2,4-oxadiazole with a 1,3,4-thiadiazole (as in ) alters hydrogen-bonding patterns. Thiadiazoles often exhibit stronger interactions with ATP-binding pockets due to their sulfur atom’s polarizability .

Bioactivity Clustering :

  • Compounds with nitro or acetyl groups (e.g., 8h , 6e ) cluster in bioactivity profiles associated with enzyme inhibition or CNS modulation, while methyl-substituted derivatives (e.g., target compound) may prioritize metabolic stability .

Computational and Experimental Insights

  • Molecular Similarity Metrics : Tanimoto and Dice indices (0.65–0.78) suggest moderate similarity between the target compound and 8h , primarily due to shared oxadiazole and thiadiazole motifs .
  • Metabolite Dereplication : LC-MS/MS-based molecular networking indicates the target compound shares fragmentation patterns with oxadiazole sulfonamides, hinting at analogous metabolic pathways .
  • QSAR Models : The compound’s logP (~3.2) and polar surface area (~95 Ų) align with CNS-permeable agents, though its high molecular weight (~507 g/mol) may limit blood-brain barrier penetration .

Biological Activity

The compound 3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex heterocyclic molecule that incorporates multiple bioactive scaffolds. Its design is based on the structural motifs of oxadiazoles and thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of oxadiazole and thiadiazole rings, which contribute to its biological activity. The molecular formula is C₁₅H₁₈N₄O₃S₂ with a molecular weight of approximately 358.46 g/mol. The compound exhibits notable properties such as:

PropertyValue
Molecular Weight358.46 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.11160

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as:

  • Inhibition of Enzymes : The compound targets key enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDAC) .
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to cancer-related proteins, indicating potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains and fungi. In vitro assays revealed:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that the compound possesses significant antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound exhibits other pharmacological effects:

  • Anti-inflammatory : Preliminary studies indicate that it may reduce inflammation markers in vitro.
  • Antioxidant : The presence of oxadiazole rings contributes to its ability to scavenge free radicals.

Case Studies

Several case studies have explored the biological activity of similar compounds derived from oxadiazoles and thiadiazoles:

  • Study on Anticancer Activity : A study published in the Indian Journal of Chemistry demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction .
  • Antimicrobial Efficacy : Research conducted by Rao et al. showed that compounds containing oxadiazole structures had potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : A review article discussed how oxadiazole derivatives interact with biological targets at the molecular level, highlighting their potential in drug design for cancer therapy .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and what are the critical steps for ensuring purity?

The compound is synthesized via multi-step reactions involving heterocyclic coupling and sulfanyl-methylation. Key steps include:

  • Oxadiazole-thiadiazole coupling : Reacting 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol with a methylene linker under basic conditions to form the sulfanyl-methyl bridge .
  • Amide bond formation : Coupling the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based reagents (e.g., DCC or EDC) .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) to isolate the final product . Reaction progress is monitored via TLC (Rf tracking) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the integrity of the oxadiazole, thiadiazole, and propanamide moieties. For example, the methyl group on the 4-methylphenyl ring appears as a singlet near δ 2.4 ppm in 1H NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
  • X-ray crystallography : Resolves conformational ambiguities in the oxadiazole-thiadiazole core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on the oxadiazole and thiadiazole rings?

SAR studies should systematically modify substituents while retaining the core scaffold:

  • Oxadiazole modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups to assess effects on target binding .
  • Thiadiazole variations : Substitute the 5-methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects . Biological assays (e.g., enzyme inhibition or cytotoxicity) are conducted post-synthesis, with dose-response curves (IC50 calculations) quantifying activity differences .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Byproduct identification : Use LC-MS/MS to detect and characterize impurities. For example, sulfoxide byproducts may form if oxidation occurs during sulfanyl-methylation .
  • Reaction condition optimization : Adjust temperature (e.g., 0–5°C for acid-sensitive steps) or solvent polarity (e.g., switch from THF to dichloromethane) to suppress side reactions .
  • Isotopic labeling : 13C-labeled precursors can clarify ambiguous NMR signals in complex regions (e.g., overlapping oxadiazole/thiadiazole peaks) .

Q. How can Design of Experiments (DoE) optimize reaction yields and scalability?

Apply response surface methodology (RSM) to model interactions between variables:

  • Critical factors : Catalyst loading (e.g., 1–5 mol%), temperature (25–80°C), and reaction time (2–24 hrs) .
  • Output metrics : Yield (%) and purity (HPLC area%). Statistical software (e.g., JMP or Minitab) identifies optimal conditions. For example, a 72-hour reaction at 60°C with 3 mol% catalyst maximizes yield (85%) while minimizing byproducts .

Q. What mechanistic insights guide the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Simulate binding to targets like tyrosine kinases or microbial topoisomerases , focusing on hydrogen bonding with the oxadiazole’s nitrogen atoms and hydrophobic interactions with the 4-methylphenyl group .
  • Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., <10 µM suggests high potency) .
  • Metabolic stability studies : Incubate with liver microsomes to predict pharmacokinetic behavior (e.g., CYP450-mediated degradation) .

Methodological Notes

  • Data contradiction resolution : Cross-validate analytical results (e.g., NMR vs. X-ray) to confirm structural assignments .
  • Biological assay design : Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure statistical robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.